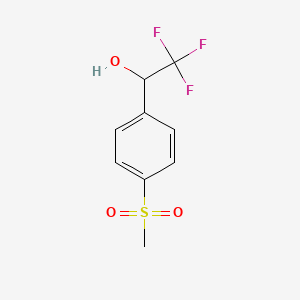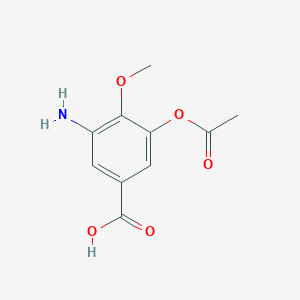
3-acetyloxy-5-amino-4-methoxybenzoic acid
Übersicht
Beschreibung
3-acetyloxy-5-amino-4-methoxybenzoic acid is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzoic acid, characterized by the presence of acetoxy, amino, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyloxy-5-amino-4-methoxybenzoic acid typically involves the acetylation of 5-amino-4-methoxybenzoic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include maintaining the reaction mixture at a temperature of around 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-acetyloxy-5-amino-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-acetyloxy-5-amino-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-acetyloxy-5-amino-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their function. The methoxy group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-methoxybenzoic acid: Lacks the acetoxy group, resulting in different chemical properties and reactivity.
4-Acetoxy-3-methoxybenzoic acid: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.
Uniqueness
3-acetyloxy-5-amino-4-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and potential applications. Its combination of acetoxy, amino, and methoxy groups makes it a versatile compound for various scientific and industrial uses.
Eigenschaften
Molekularformel |
C10H11NO5 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
3-acetyloxy-5-amino-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H11NO5/c1-5(12)16-8-4-6(10(13)14)3-7(11)9(8)15-2/h3-4H,11H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
LUFCVQUBXHPACE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC(=CC(=C1OC)N)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
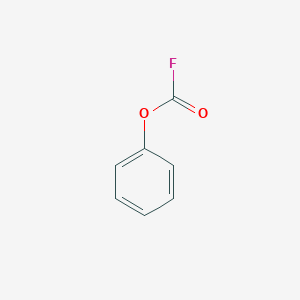
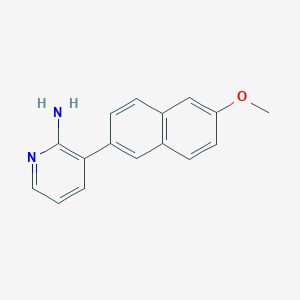
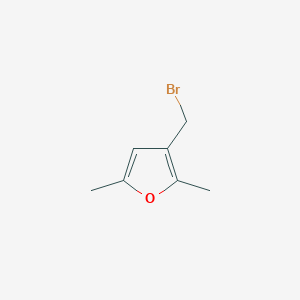
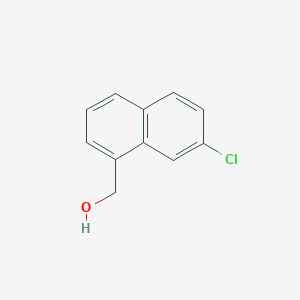
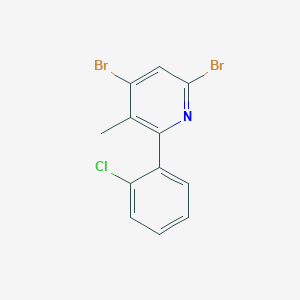
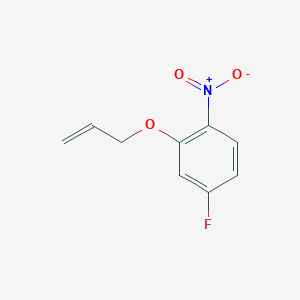
![7-Benzyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8710430.png)

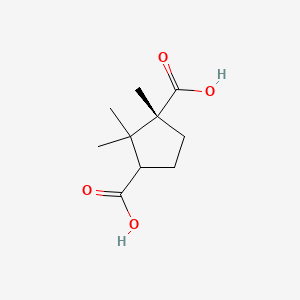
![5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B8710442.png)
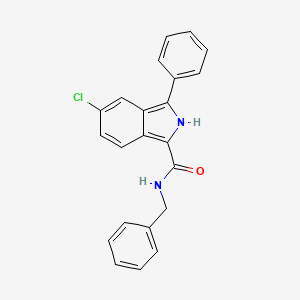
![1-(t-Butoxycarbonyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine](/img/structure/B8710454.png)

